6-chloro-5-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUUANOGBHUNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444631 | |
| Record name | 6-chloro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-42-7 | |
| Record name | 6-chloro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 5 Methyl 1h Indole and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the indole (B1671886) ring system in a limited number of steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Amination-Reduction-Acetylation Pathways
One synthetic strategy for creating substituted indoles, such as the related 6-chloro-5-methoxy-1H-indole, involves a sequence of amination, reduction, and acetylation. biosynth.com This pathway can begin with the amination of a suitable precursor, like acetyl chloride. biosynth.com The resulting imine intermediate is then subjected to reduction, a step often accomplished with a reducing agent like sodium borohydride (B1222165). biosynth.com The final step involves acetylation, for instance with chloral (B1216628), to yield the target indole derivative. biosynth.com This sequence highlights a modular approach to building the indole core and introducing substituents.
Reactions Involving Borohydride Reduction of Imines
The reduction of imines is a critical transformation in the synthesis of many nitrogen-containing heterocycles, including indoles and their precursors. Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose due to its selectivity; it can reduce imines without affecting other sensitive functional groups. researchgate.netmasterorganicchemistry.com This method is employed in reductive amination, where an aldehyde or ketone reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
In some synthetic sequences, the imine is a transient intermediate formed during the cyclization process. For example, in certain radical cyclizations of N-sulfonylindoles, an imine is formed after the elimination of a sulfonyl radical. beilstein-journals.org This intermediate imine can then be reduced by a reagent like tributyltin hydride to the final indoline (B122111) product. beilstein-journals.org The choice of reducing agent is crucial; while simple imines are not easily reduced by Bu₃SnH alone, more reactive systems or the addition of catalysts can facilitate the reduction. beilstein-journals.org Modified borohydrides, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also effective and can offer enhanced selectivity for imine reduction in the presence of other carbonyl groups. researchgate.netmasterorganicchemistry.com
The following table summarizes the use of borohydride reagents in the reduction of imines to secondary amines, a key step analogous to those used in indole synthesis.
| Starting Material Class | Reducing Agent | Conditions | Product Class | Reference |
| Imines (Schiff Bases) | Sodium Borohydride / Alumina | Solvent-free | Secondary Amines | researchgate.net |
| Aldehydes/Ketones + Amines | Sodium Cyanoborohydride (NaBH₃CN) | In situ imine formation | Substituted Amines | masterorganicchemistry.com |
| Aldehydes/Ketones + Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | In situ imine formation | Substituted Amines | masterorganicchemistry.com |
| Cyclic Imines | Sodium Borohydride | Methanol (B129727) | Reduced Heterocycles | mdpi.com |
Condensation Reactions
Condensation reactions are fundamental to the synthesis of many indole derivatives. The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.combyjus.com This reaction proceeds through a phenylhydrazone intermediate, which rearranges upon heating in the presence of an acid to form the indole ring. byjus.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by varying the substituents on both the phenylhydrazine and the carbonyl compound. byjus.com
Modern variations of condensation reactions continue to be developed. For instance, a one-pot, three-component condensation can be achieved using zinc chloride and choline (B1196258) chloride to synthesize 3-substituted indoles from substituted indoles, aryl aldehydes, and active methylene (B1212753) compounds. rsc.org Another approach uses a common household ingredient, sodium lauryl sulfate (B86663) (SDS), as a catalyst for the condensation of salicylaldehydes, malononitrile, and substituted indoles in water at room temperature. rsc.org
Synthesis of Precursors and Intermediates
The synthesis of complex molecules like 6-chloro-5-methyl-1H-indole often relies on the careful preparation of key precursors and intermediates.
Preparation of Halogenated Nitrotoluenes as Starting Materials
Halogenated nitrotoluenes are crucial starting materials for many indole syntheses. nih.gov These compounds are typically synthesized through electrophilic aromatic substitution reactions. nih.gov For example, 2-chloro-4-nitrotoluene (B140621) can be prepared by the direct chlorination of 4-nitrotoluene (B166481). google.com This process involves treating 4-nitrotoluene with chlorine gas in the presence of a catalyst, such as iodine, at elevated temperatures (e.g., 60° to 80° C). google.com The reaction conditions, including the molar ratio of chlorine to nitrotoluene and the amount of catalyst, are optimized to achieve a high yield of the desired 2-chloro-4-nitrotoluene isomer (over 98%) with minimal by-products. google.com
The general conditions for this halogenation are detailed in the table below.
| Starting Material | Reagent | Catalyst | Temperature | Molar Ratio (Cl₂:Substrate) | Reference |
| 4-Nitrotoluene | Chlorine (gaseous) | Iodine (0.3-1% by weight) | 60°C - 80°C | 0.9 to 1.0 | google.com |
Synthesis of 6-chloro-5-fluoroindole
The synthesis of 6-chloro-5-fluoroindole, a structurally related and pharmaceutically important indole, is often accomplished using the Leimgruber–Batcho indole synthesis. researchgate.nettsijournals.com This method has proven to be an efficient alternative to the Fischer synthesis for certain substituted indoles. tsijournals.com The synthesis starts with a substituted o-nitrotoluene, which is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often an amine like pyrrolidine. researchgate.net This initial step forms a β-nitroenamine intermediate. researchgate.net The subsequent and final step is a reductive cyclization of this intermediate to form the indole ring. researchgate.net This process has been successfully scaled to produce quantities greater than 100 grams. researchgate.net
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Reference |
| 6-chloro-5-fluoroindole | 122509-72-2 | C₈H₅ClFN | 169.59 g/mol | 103-108 °C | chemimpex.com |
Synthesis of Methyl 6-Chloro-1H-indole-5-carboxylate
The preparation of methyl 6-chloro-1H-indole-5-carboxylate is a key step in the synthesis of more complex indole derivatives. One common method involves the esterification of the corresponding carboxylic acid.
Another relevant synthesis involves the reaction of methyl 6-chloro-1H-indole-2-carboxylate, highlighting the stability of the methyl ester group under certain reaction conditions. clockss.org
Preparation of 6-Chloro-1H-indole-5-carboxylic Acid
The synthesis of 6-chloro-1H-indole-5-carboxylic acid is often achieved through the hydrolysis of its corresponding methyl ester. chemicalbook.com In a typical procedure, methyl 6-chloro-1H-indole-5-carboxylate is treated with a base, such as sodium hydroxide, in a mixture of methanol and water. chemicalbook.com The reaction mixture is heated to facilitate the hydrolysis. chemicalbook.com Subsequent cooling, dilution with water, and acidification to a pH of 2-3 precipitates the carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate. chemicalbook.com
| Reactant | Reagents | Solvent | Conditions | Product |
| Methyl 6-chloro-1H-indole-5-carboxylate | NaOH | MeOH, Water | 50°C, 4h | 6-Chloro-1H-indole-5-carboxylic Acid |
Synthesis of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
The synthesis of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one is a key step in the preparation of various pharmacologically active compounds. This intermediate can be synthesized from 5-(2-chloroacetyl)-6-chloro-1,3-dihydro-2H-indole-2-one. chemicalbook.comgoogle.com A series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/aryl-2-ylidene)indolin-2-ones have been synthesized and studied for their anti-proliferative activities. nih.govresearchgate.net
One synthetic approach involves the reaction of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one with cyclic secondary amines in the presence of anhydrous potassium carbonate in water, refluxing for 24-48 hours. primescholars.com The product is then extracted and recrystallized. primescholars.com This intermediate is valuable for further derivatization, for example, by reacting it with 4'-(bromomethyl)biphenyl-2-carbonitrile in the presence of anhydrous potassium carbonate in DMF. primescholars.com
| Starting Material | Reagents | Solvent | Conditions | Product |
| 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | Cyclic secondary amine, Anhydrous K2CO3 | Water | Reflux, 24-48h | 6-chloro-5-(2-(substituted)-ethyl)-1,3-dihydro-2H-indol-2-one |
| 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | 4'-(bromomethyl)biphenyl-2-carbonitrile, Anhydrous K2CO3 | DMF | Room Temp, 6-8h | 4'-{[6-chloro-5-(2-chloroethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}biphenyl-2-carbonitrile |
Derivatization Strategies from the this compound Core
The this compound scaffold is a versatile platform for the development of new chemical entities through various derivatization strategies.
Substitution Reactions at Various Positions of the Indole Ring
The indole ring is susceptible to electrophilic substitution reactions. The electron-rich nature of the ring facilitates substitutions, often at the C3 position. For instance, the Vilsmeier-Haack reaction, using reagents like dimethylformamide (DMF) and phosphoryl chloride (POCl₃), can introduce a formyl group at the C2 position of the indole ring. vulcanchem.com Halogenation reactions can also be performed to introduce additional substituents. smolecule.com
Formation of Carboxylate Derivatives
The carboxylate functionality can be introduced and further modified to create a diverse range of derivatives. For instance, methyl 6-chloro-1H-indole-5-carboxylate can be treated with benzyl (B1604629) chloride in the presence of cesium carbonate in dry DMF to yield methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate. jbarbiomed.com This derivative can then undergo further reaction with oxalyl chloride and various secondary amines to produce a series of methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates. jbarbiomed.com
| Starting Material | Reagents | Product |
| Methyl 6-chloro-1H-indole-5-carboxylate | Benzyl chloride, Cs2CO3, dry DMF | Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate |
| Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate | Oxalyl chloride, secondary amines, dry DCM | Methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates |
Introduction of Alkylating Moieties
Alkylation of the indole core can be achieved through various methods. N-alkylation of 5-chloroisatin, a related indole derivative, has been successfully carried out using benzyl chloride and methyl iodide under phase transfer catalysis conditions. researchgate.net Direct C2-alkylation of NH-indoles can be achieved using a palladium/norbornene co-catalyzed reaction with primary alkyl bromides under mild conditions. thieme-connect.com This method has been shown to be effective for halogen-substituted 1H-indoles, providing access to more complex heterocyclic compounds. thieme-connect.com
| Indole Substrate | Alkylating Agent | Catalyst/Reagents | Product |
| 5-Chloroisatin | Benzyl chloride / Methyl iodide | Phase Transfer Catalyst (e.g., TBAB), K2CO3 | N-alkylated 5-chloroisatins |
| Halogen-substituted 1H-indoles | Primary alkyl bromides | Palladium/Norbornene, K2CO3 or K2HPO4 | 2-alkyl-1H-indoles |
Synthesis of Indole-Fused Lactones
The synthesis of indole-fused lactones represents a significant transformation of the indole nucleus, leading to complex polycyclic structures with potential biological activity. One notable approach involves a palladium-catalyzed reaction sequence. This method utilizes bromide-substituted 2-alkynylaniline derivatives, which react with an α-diazo ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This tandem process, involving nucleophilic aminopalladation and carbene insertion, efficiently produces a variety of substituted indeno[1,2-b]indoles in yields ranging from 50–99%. chemistryviews.org This strategy offers a versatile route to complex indole-fused systems that might be otherwise difficult to access. chemistryviews.org
Research has also explored the synthesis of indole-fused lactones for their antimycobacterial properties. For instance, an efficient method for the synthesis of indole-fused lactones has been developed, and the resulting compounds were evaluated for their in vitro activity against M. Tuberculosis. nih.gov One such derivative, (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- Current time information in Bangalore, IN.biosynth.comoxazepino[6,5,4-hi]indol-1-one, demonstrated significant antimycobacterial activity. nih.gov
Transformations to Indoline-2,3-diones (Isatins) and Thiosemicarbazones
Indoline-2,3-diones (Isatins):
The conversion of indole derivatives to isatins (1H-indole-2,3-diones) is a key transformation in organic synthesis, as isatins are valuable precursors for a wide range of biologically active compounds. Several methods exist for this oxidation. One common approach involves the use of N-bromosuccinimide to oxidize indoles, which forms 3,3-dibromooxindoles that are subsequently hydrolyzed to isatins. scielo.br Another method involves the reaction of anilines with chloral hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized to produce the isatin (B1672199) ring. wright.edu
For substituted indoles, direct oxidation can be challenging. A method for the synthesis of isatins from 3-methylthio-2-oxindoles involves chlorination with N-chlorosuccinimide (NCS) to yield a 3-chloro derivative, which is then hydrolyzed to the isatin. wright.edu Furthermore, the oxidation of indoles using thallium (III) trinitrate can also yield isatins. scielo.br The choice of method often depends on the substitution pattern of the indole ring and the desired scale of the reaction.
Thiosemicarbazones:
Thiosemicarbazones derived from indole-3-carboxaldehydes are a class of compounds that have attracted significant interest due to their diverse biological activities. The synthesis of these derivatives is generally straightforward, involving the condensation of an appropriately substituted indole-3-carboxaldehyde (B46971) with a thiosemicarbazide (B42300) derivative. sapub.orgsapub.org This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. sapub.orgnih.gov
The resulting thiosemicarbazones can undergo further cyclization reactions to produce a variety of heterocyclic systems. For example, treatment with chloroacetic acid can yield 1,3-thiazolidin-4-one derivatives. sapub.orgsapub.org The reaction conditions can be controlled to favor either S-attack or N-attack, leading to different cyclic products from the same starting thiosemicarbazone. sapub.orgsapub.org
| Starting Material | Reagent(s) | Product | Reference |
| 1H-indole-3-carboxaldehyde | Thiosemicarbazide derivatives | 1-[1H-indol-3-ylmethylene]thiosemicarbazone derivatives | sapub.orgsapub.org |
| N-tosyl indole-3-carbaldehyde | Thiosemicarbazide derivatives | N-tosyl-indole hybrid thiosemicarbazones | nih.gov |
| Thiazole derivative | α-halocarbonyl compounds | Thiazole-based thiosemicarbazones | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact and improve efficiency. One notable green approach is the use of microwave irradiation. For instance, novel indole carboxylate derivatives have been synthesized using a microwave-assisted method, which often leads to shorter reaction times and higher yields compared to conventional heating. jbarbiomed.com
Another green strategy involves the use of environmentally benign catalysts and solvents. The Fischer indole synthesis, a cornerstone method for indole formation, has been adapted to use water as a solvent with a catalytic amount of acid, reducing the need for volatile organic compounds. researchgate.net Additionally, ionic liquids have been employed as both catalysts and reaction media in the Fischer indole synthesis, offering a recyclable and efficient system. researchgate.net The use of solid-supported catalysts, such as zirconium hydroxide-supported niobium oxide, also represents a green approach by facilitating catalyst recovery and reuse. researchgate.net
The Bartoli indole synthesis, another important method, has been optimized for solid-phase synthesis, allowing for the creation of diverse indole libraries with high purity. beilstein-journals.org This solid-phase approach simplifies purification and minimizes waste. beilstein-journals.org
Yield Optimization and Scalability Studies in Synthetic Protocols
Optimizing reaction yields and ensuring the scalability of synthetic protocols are crucial for the practical application of this compound and its derivatives, particularly in an industrial context.
Yield Optimization:
Several studies have focused on optimizing the conditions for indole synthesis to maximize yields. For the Leimgruber-Batcho indole synthesis, a popular alternative to the Fischer indole synthesis, initial yields were often low (40-45%). tsijournals.com To improve this, various reductive cyclization conditions have been explored. A modified process designed for plant-scale synthesis reported improved yields for 5-fluoro-6-chloro indole and other derivatives. tsijournals.comtsijournals.com
In the synthesis of indole-2-carboxamides, reaction conditions for the cyclization of precursors were optimized to obtain good yields of the desired 5- and 7-substituted indole-2-carboxylates. acs.org Similarly, in the synthesis of polysubstituted indoles, reaction conditions for the Bartoli reaction on solid supports were systematically optimized, including temperature and the equivalents of Grignard reagents, to achieve higher yields and purities. beilstein-journals.org
Scalability:
The scalability of synthetic routes is a key consideration for industrial production. The modified Leimgruber-Batcho synthesis has been successfully scaled up to produce multi-kilogram quantities of 5-fluoro-6-chloro indole. tsijournals.comtsijournals.com This scalable process utilizes readily available starting materials and reagents suitable for large-scale production. tsijournals.com
The development of continuous flow reactors for indole synthesis is another significant advancement in scalability. A continuous-flow process for the Fischer indole synthesis using an ionic liquid and a zinc chloride catalyst has been shown to produce high yields of 3-methylindole, demonstrating the potential for efficient and scalable production. researchgate.net Flow-electrocatalysis has also been employed for the gram-scale synthesis of seven-membered azepino[3,2,1-hi]indoles, showcasing a scalable electrochemical approach. chinesechemsoc.org
The following table summarizes some scalable synthesis approaches for indole derivatives:
| Synthetic Method | Key Features for Scalability | Product Example | Reference |
| Modified Leimgruber-Batcho | Designed for plant-scale, multi-kilogram quantities | 5-fluoro-6-chloro indole | tsijournals.comtsijournals.com |
| Fischer Indole Synthesis | Continuous flow reactor, use of ionic liquid | 3-methylindole | researchgate.net |
| Rhodaelectro-catalyzed Annulation | Flow-electrocatalysis, gram-scale synthesis | Azepino[3,2,1-hi]indoles | chinesechemsoc.org |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined.
While the specific ¹H NMR spectrum for 6-chloro-5-methyl-1H-indole is not directly available in the provided search results, we can predict the expected chemical shifts and splitting patterns by analyzing the spectra of similar compounds. For instance, the ¹H NMR spectrum of the related compound 6-chloro-3-methyl-1H-indole in CDCl₃ shows characteristic signals for the indole (B1671886) ring protons and the methyl group. rsc.org
Based on the structure of this compound, the following proton signals are anticipated:
N-H Proton: A broad singlet is expected for the N-H proton of the indole ring, typically appearing downfield.
Aromatic Protons: The protons on the benzene (B151609) ring (H-4 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) will exhibit distinct chemical shifts and coupling patterns. The presence of the electron-donating methyl group at C-5 and the electron-withdrawing chloro group at C-6 will influence the electronic environment and thus the chemical shifts of the aromatic protons.
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C-5 position is expected, likely in the aliphatic region of the spectrum.
For comparison, the ¹H NMR data for 6-chloro-3-methyl-1H-indole is presented below rsc.org:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 7.88 | s | |
| H-5 | 7.48 | d | 8.4 |
| H-7 | 7.33 | d | 1.5 |
| H-4 | 7.09 | dd | 8.4, 1.8 |
| H-2 | 6.95 | dd | 2.0, 0.9 |
| CH₃ | 2.31 | d | 0.9 |
| Solvent: CDCl₃, Frequency: 500 MHz |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.
The expected ¹³C NMR spectrum of this compound would show signals for the eight carbon atoms of the indole ring system and one signal for the methyl carbon. The carbons attached to the chlorine (C-6) and nitrogen atoms, as well as the carbon bearing the methyl group (C-5), will have characteristic chemical shifts.
For a comparative reference, the ¹³C NMR data for 6-chloro-3-methyl-1H-indole in CDCl₃ is as follows rsc.org:
| Carbon | Chemical Shift (δ, ppm) |
| C-7a | 136.67 |
| C-3a | 127.93 |
| C-6 | 127.05 |
| C-2 | 122.32 |
| C-4 | 119.94 |
| C-5 | 119.82 |
| C-3 | 112.03 |
| C-7 | 110.96 |
| CH₃ | 9.67 |
| Solvent: CDCl₃, Frequency: 125 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show the following characteristic absorption bands:
N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. For the parent indole , this peak appears at 3406 cm⁻¹. researchgate.net
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic ring.
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the C-H stretching of the methyl group.
C=C Aromatic Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings.
C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For comparison, the molecular weight of 6-chloroindole is 151.59 g/mol , and its mass spectrum shows the molecular ion peak. nist.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed to assess the purity of synthesized compounds.
A reversed-phase HPLC method would be suitable for the purity assessment of this compound. nih.govcetjournal.it In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.commtc-usa.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. nih.gov
X-ray Diffraction Analysis of Related Structures
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While a crystal structure for this compound is not available in the search results, the technique is invaluable for unambiguously establishing the molecular geometry, conformation, and intermolecular interactions in related indole derivatives. mdpi.comdartmouth.edu
The process involves growing a single crystal of the compound, which can be the rate-limiting step. nih.gov This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. dartmouth.edu For indole derivatives, X-ray diffraction studies provide precise bond lengths, bond angles, and details of hydrogen bonding and π-stacking interactions that govern the crystal packing. mdpi.com Such data is crucial for understanding the solid-state properties of these compounds.
Advanced Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole (B1671886) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com These mathematical models are instrumental in predicting the activity of new compounds and understanding the structural features crucial for their biological effects. mdpi.comd-nb.info For indole derivatives, QSAR studies have been widely applied to elucidate the impact of various substituents on their activity against targets like bacteria, fungi, and cancer-related enzymes. d-nb.inforesearchgate.netresearchgate.net
A typical QSAR workflow involves calculating molecular descriptors—which quantify physicochemical properties like electronic, steric, and hydrophobic characteristics—and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. researchgate.netresearchgate.net For instance, a study on indole derivatives as antibacterial agents found that properties like high electronic energy and dipole moment were associated with increased efficacy against S. aureus. researchgate.net Another QSAR study on N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors developed a robust model to understand the structural requirements for potent inhibition. nih.gov
In a study focused on designing 2-methyl indole derivatives as aromatase inhibitors for breast cancer therapy, a compound closely related to the subject of this article, 6-chloro-5-cyano-2-methylindole , was used as a reference. ijcrt.org This highlights the significance of substitutions at the 5 and 6 positions of the indole core in modulating biological activity. ijcrt.org QSAR models for such compounds help to identify which substitutions are likely to enhance binding affinity and efficacy, guiding the synthesis of more potent derivatives. nih.govijcrt.org
Table 1: Key Findings from QSAR Studies on Indole Derivatives
| Study Focus | Key Descriptors/Findings | Significance for 6-chloro-5-methyl-1H-indole | Reference |
|---|---|---|---|
| Antibacterial Agents | High electronic energy and dipole moment correlate with activity against S. aureus. | The electronic influence of the chloro and methyl groups is critical for potential antibacterial activity. | researchgate.net |
| Aromatase Inhibitors | Modifications at the 5th and 6th positions significantly impact binding interactions and inhibitory potential. | The specific 5-methyl and 6-chloro substitution pattern directly influences its potential as an inhibitor. | ijcrt.org |
| Tyrosinase Inhibitors | A GA-MLR model identified key structural characteristics for potent inhibition. Halogen substitutions, particularly chloro groups, showed potent inhibition. | The 6-chloro group is a favorable substitution for this type of activity. | nih.gov |
| Antitubercular Agents | A model was developed using descriptors like MLFER_S, GATSe2, and Shal, which positively correlated with activity. | Provides a framework for predicting the antitubercular potential of specifically substituted indoles. | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding ligand-receptor interactions at an atomic level. ajol.info
For indole derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and explaining their mechanism of action. Studies have shown that the indole scaffold can fit into the binding pockets of a wide range of enzymes and receptors. ajol.infotandfonline.com For example, docking studies on pyrazole-indole hybrids against the COVID-19 main protease (Mpro) helped to predict binding modes and active conformations. ajol.info
A computational study on 2-methyl indole derivatives as aromatase inhibitors used 6-chloro-5-cyano-2-methylindole as a reference compound. ijcrt.org The docking simulation showed it had a binding score of -6.0 kcal/mol, forming one interaction with the amino acid residue LEU A:372 in the active site of the aromatase enzyme (PDB: 3S7S). ijcrt.org In contrast, newly designed ligands with optimized substitutions showed higher binding affinities, such as ligand 41, which had a docking score of -7.5 kcal/mol and formed four hydrogen bonds. ijcrt.org Another significant study focused on 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). acs.org Docking simulations revealed that this compound binds to an allosteric site at the interface between the α- and β-subunits of the enzyme. acs.org
Table 2: Molecular Docking Data for 6-Chloro-Indole Derivatives and Related Compounds
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 6-chloro-5-cyano-2-methylindole (Reference) | Aromatase (PDB: 3S7S) | -6.0 | LEU A:372 | ijcrt.org |
| Designed Ligand 41 (2-methyl indole derivative) | Aromatase (PDB: 3S7S) | -7.5 | ARG A:159, ARG A:205, LEU A:202 | ijcrt.org |
| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | AMPK (α1β1γ1) | N/A (Crystallography) | Aspartic acid 88 (conserved H-bond) | acs.org |
| 3-((3-(6-chloro-5-methylpyridin-3-yl)phenyl)(1H-indol-3-yl)methyl)-4-hydroxy-2H-chromen-2-one | Histidine Kinase (S. aureus) | -9.1 | ALA12, LYS13, GLN14, GLU47, VAL48 | mdpi.com |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations track the movements of atoms and molecules over time, offering a dynamic view of the ligand-protein complex and assessing its stability in a biological environment. tandfonline.commdpi.com Key metrics analyzed in MD simulations include the root mean square deviation (RMSD), which measures the stability of the complex, and the root mean square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. mdpi.comwiley.com
MD simulations have been used to validate the docking results for various indole derivatives. For instance, simulations of N-tosyl-indole hybrids with the tyrosinase enzyme confirmed the stability of the docked conformation. nih.gov Similarly, a 100 ns MD simulation of an ethyl 6-fluoro-1H-indole-2-carboxylate complexed with COX enzymes (1CX2 and 3N8Y) confirmed the dynamic stability of the ligand within the receptor's binding site. wiley.com In a study of novel 3-chloro-6-nitro-1H-indazole derivatives, MD simulations showed that the most active compound formed a stable complex with the Leishmania trypanothione (B104310) reductase enzyme, with a structural deviation of only ~1–3 Å. tandfonline.com These studies collectively demonstrate that MD simulations are a powerful tool for confirming that the interactions predicted by docking are maintained over time in a more realistic, dynamic system. tandfonline.comacs.org
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies, particularly those using Density Functional Theory (DFT), are essential for understanding the intricate mechanisms of chemical reactions. DFT calculations can map out entire reaction pathways, identify transition states, and explain the origins of selectivity, providing insights that are often difficult to obtain through experiments alone. acs.orgtandfonline.com
For indole chemistry, DFT studies have been crucial in elucidating the mechanisms of various transition-metal-catalyzed reactions. These calculations have explored processes such as C-H functionalization, amidation, and cyclization. acs.orgtandfonline.comrsc.org For example, a DFT study on the Rhodium(II)-catalyzed C-H insertion of indoles revealed a stepwise mechanism involving a nucleophilic attack by the indole on the carbene, followed by proton transfers. acs.org The study also showed how steric hindrance from substituents on the indole ring, such as a methyl group, could dramatically influence the reaction's energy barrier. acs.org
Other DFT studies have investigated:
Palladium-catalyzed tandem reactions , detailing a catalytic cycle that includes alkynyl coordination, cyclization, and nucleophilic attack by the indole. tandfonline.com
Ruthenium(II)-catalyzed C4 and C5-diamidation , rationalizing the observed regioselectivity through calculated energy profiles. rsc.org
Electron donor-acceptor (EDA) complexes between substituted indoles and benzyl (B1604629) bromide derivatives, comparing the effects of different substituents on the reaction mechanism. rsc.org
These theoretical investigations provide a fundamental understanding of how substituents like the chloro and methyl groups on the 6- and 5-positions of the indole ring can influence reactivity and selectivity in synthetic transformations. acs.orgbohrium.com
Table 3: Summary of Theoretical Studies on Indole Reaction Mechanisms
| Reaction Type | Catalyst/Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| C-H Functionalization | Rhodium(II) | Stepwise mechanism via carbonium ylide intermediate; steric hindrance from substituents affects the energy barrier. | acs.org |
| Tandem Cyclization | Palladium(II) | The 5-exo-dig process of the Pd(II)-activated carbonyl is the rate-determining step. | tandfonline.com |
| C4/C5-Diamidation | Ruthenium(II) | DFT calculations elucidated the full reaction mechanism and rationalized the observed regioselectivity. | rsc.org |
| C-C Bond Formation | Electrochemical/Cobalt Dual Catalysis | Reaction pathway involves initial C3−C3 coupling followed by electrochemical C2−C3 coupling. Substituent position affects yield due to sterics. | bohrium.com |
| EDA Complex Reactions | Visible Light (Photoredox-free) | Compared the influence of substituent type and location on the formation and reaction of EDA complexes. | rsc.org |
Pharmacokinetic and Druglikeness Predictions
In addition to predicting biological activity, computational methods are vital for assessing the pharmacokinetic properties of potential drug candidates. This includes evaluating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and "druglikeness," often assessed using frameworks like Lipinski's Rule of Five. ijcrt.orgmdpi.com
For indole derivatives, in silico ADMET prediction is a standard step in the drug design process. mdpi.comijfmr.com In the study of 2-methyl indole derivatives, a reference compound, 6-chloro-5-cyano-2-methylindole , and 51 designed ligands were evaluated. ijcrt.org The reference compound was shown to adhere to Lipinski's Rule of Five. ijcrt.org The designed ligands were further analyzed for properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for hepatotoxicity. ijcrt.org Ligand 41, the most promising candidate from the docking studies, showed good GI absorption, was predicted to be non-permeable to the BBB, and had a lower toxicity risk (Class V) compared to the reference compound (Class IV). ijcrt.org
Another study on indole-1,2,4-triazole hybrids predicted their ADMET profiles using ADMETlab2.0, providing crucial data on their potential as drug candidates before synthesis. mdpi.com These predictive models help to de-risk drug development by flagging compounds with likely unfavorable pharmacokinetic or toxicity profiles early in the discovery pipeline. mdpi.comijfmr.com
Table 4: Predicted ADMET and Druglikeness Properties for a 6-Chloro-Indole Derivative and a Lead Candidate
| Compound | Property | Predicted Value/Outcome | Reference |
|---|---|---|---|
| 6-chloro-5-cyano-2-methylindole (Reference) | Lipinski's Rule of Five | Adheres (MW: 190.63, logP: 3, 1 H-bond donor/acceptor) | ijcrt.org |
| Toxicity Class (LD50) | Class IV (1230 mg/kg) | ijcrt.org | |
| Hepatotoxicity | N/A | ijcrt.org | |
| Carcinogenicity | N/A | ijcrt.org | |
| Designed Ligand 41 | Lipinski's Rule of Five | Adheres (Bioavailability Score: 0.55) | ijcrt.org |
| Toxicity Class (LD50) | Class V (2125 mg/kg) | ijcrt.org | |
| GI Absorption | Good | ijcrt.org | |
| BBB Permeability | Non-permeable | ijcrt.org |
Pharmacological and Biological Activity Research
Antimicrobial Activity
Derivatives of 6-chloro-5-methyl-1H-indole have demonstrated notable antimicrobial properties, showing effectiveness against a spectrum of bacteria and fungi.
Studies have shown that indole (B1671886) derivatives, including those with a this compound core, possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 6-chloro-2-methyl-1H-carbazole-1,4(9H)-diones, which are related to the core structure, have shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus. iosrjournals.org Specifically, a derivative with a methyl group at the C-2 position and a chloro group at the C-6 position exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against MRSA. iosrjournals.org
Other research on indole derivatives has highlighted their broad-spectrum antibacterial potential. nanobioletters.commdpi.com For example, newly synthesized indole derivatives have been evaluated against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), showing significant antibacterial activity. nanobioletters.com The presence of a halogen, such as chlorine, on the indole ring is often associated with enhanced antibacterial effects. nih.gov
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 µg/mL | iosrjournals.org |
| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | 100 µg/mL | iosrjournals.org |
| Indole derivatives (general) | Bacillus subtilis | Significant activity | nanobioletters.com |
| Indole derivatives (general) | Escherichia coli | Significant activity | nanobioletters.com |
The antifungal potential of indole derivatives has also been a subject of investigation. researchgate.netdergipark.org.tr Studies on various indole-based compounds have demonstrated their ability to inhibit the growth of fungal pathogens. For example, research on 5-chloro-3-phenyl-1H-indole derivatives revealed antifungal activity against Candida albicans and Aspergillus niger. researchgate.net While specific data on the antifungal efficacy of this compound itself is limited, the broader class of halogenated indoles is recognized for its antifungal properties. smolecule.com This suggests that the this compound scaffold could be a promising starting point for the development of new antifungal agents.
Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For antimicrobial indoles, several key structural features have been identified as important for their efficacy. The presence and position of halogen substituents on the indole ring are known to significantly impact antimicrobial activity. mdpi.comnih.gov Generally, electron-withdrawing groups, such as chlorine, can enhance the antibacterial and antifungal properties of indole derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies on a series of indole derivatives have confirmed that antimicrobial activity is dependent on lipophilic, electronic, and steric parameters. researchgate.net These studies help in the rational design of more potent antimicrobial agents by identifying the key molecular descriptors that correlate with biological activity. The position of substituents also plays a critical role; for instance, substitution at the C-2 and C-6 positions of a carbazolequinone, a related structure, has been shown to be crucial for its anti-MRSA activity. iosrjournals.org
Anticancer and Anti-Proliferative Research
The this compound scaffold has also been explored for its potential in cancer therapy. smolecule.com Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. smolecule.comnih.gov
A number of studies have demonstrated the in vitro cytotoxic effects of indole derivatives against human cancer cell lines. For example, a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones showed broad-spectrum activity against the NCI-60 human cancer cell line panel. researchgate.net One derivative, in particular, exhibited potent activity against a panel of breast cancer cell lines with an IC50 value of 1.47 µM, while another was highly effective against colon cancer cell lines with an IC50 of 1.40 µM. researchgate.net
Furthermore, novel (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, which include a chloro-substituted indole ring, have shown potent growth inhibition against melanoma and ovarian cancer cells. nih.gov Specifically, a compound with a 5-chloro substitution on the indole ring demonstrated significant cytotoxicity. nih.gov
Table 2: In vitro Cytotoxicity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
|---|---|---|---|
| 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one derivative (IVc) | Breast Cancer Panel | 1.47 µM | researchgate.net |
| 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one derivative (VIc) | Colon Cancer Panel | 1.40 µM | researchgate.net |
| (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one (3i) | Melanoma (UACC-257) | 13.3 nM (GI50) | nih.gov |
| (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one (3i) | Ovarian Cancer (OVCAR-8) | 19.5 nM (GI50) | nih.gov |
The anticancer effects of indole derivatives are often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as DNA replication and cell division, and to induce programmed cell death (apoptosis). evitachem.commdpi.com Some indole-based compounds act as DNA intercalators, inserting themselves between the base pairs of DNA and disrupting its structure and function. mdpi.com
Research on related indazole compounds, such as 6-chloro-3-iodo-1H-indazole, has shown that they can inhibit checkpoint kinase 1 (Chk1), a key regulator in the DNA damage response pathway. evitachem.com Inhibition of Chk1 can lead to altered cell cycle progression and the induction of apoptosis in cancer cells. evitachem.com While the precise mechanisms of action for this compound are still under investigation, it is plausible that it and its derivatives share similar mechanisms, including the induction of apoptosis and interaction with DNA. nanobioletters.comnih.govjapsonline.comfrontiersin.org
Anti-inflammatory and Antipyretic Activity
Derivatives of the indole structure have demonstrated notable anti-inflammatory and antipyretic properties. In a study evaluating various synthetic indole derivatives, two compounds, N-(4´-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4´-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, were identified as having the most potent anti-inflammatory, analgesic, and anti-pyretic effects. researchgate.net
Further research into isatin (B1672199) derivatives, which contain an indole core, has shown that substitutions at the 5th position are crucial for their activity. jocpr.com Specifically, an isatin derivative with a 5-chloro substitution exhibited significant anti-inflammatory, analgesic, and antipyretic activity. jocpr.com The anti-inflammatory actions of some indole-imidazolidine derivatives have been linked to a reduction in leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
Anticonvulsant Activity
The indole scaffold is a key feature in the design of novel anticonvulsant agents. Research has led to the synthesis of several series of indole derivatives with promising anticonvulsant properties.
A series of novel methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates were synthesized and evaluated for their anticonvulsant activity. jbarbiomed.com Among these, compounds IND-5 and IND-10 were identified as the most potent in the series when tested using the maximal electroshock method. jbarbiomed.com
In another study focusing on 6,8-halo-substituted-2H- smolecule.comsmolecule.comosti.govtriazino[5,6-b]indole-3(5H)-ones, the compound 8-chloro-2H- smolecule.comsmolecule.comosti.govtriazino[5,6-b]indol-3(5H)-one (5e) was found to possess excellent anticonvulsant activity with limited CNS depressant effects and no neurotoxicity when compared to standard drugs. nih.govresearchgate.net Furthermore, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide (B32628) has been highlighted as a particularly effective anticonvulsant compound. innovareacademics.in
| Derivative Class | Notable Anticonvulsant Compounds | Key Findings |
| Benzyl-6-chloro indole carboxylates | IND-5, IND-10 | Most potent in the series in the maximal electroshock model. jbarbiomed.com |
| 6,8-halo-substituted-2H- smolecule.comsmolecule.comosti.govtriazino[5,6-b]indole-3(5H)-ones | 8-chloro-2H- smolecule.comsmolecule.comosti.govtriazino[5,6-b]indol-3(5H)-one (5e) | Excellent anticonvulsant activity with low neurotoxicity. nih.govresearchgate.net |
| Indolin-2,3-dione derivatives | N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide | Significant activity against both MES and scPTZ screens. innovareacademics.in |
Activity Related to Neurological Disorders
The this compound framework is integral to compounds targeting neurological pathways, particularly those involving serotonin (B10506) receptors.
A significant derivative, 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline, also known as SB-242084, is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor antagonist. smolecule.comsmolecule.com It demonstrates high affinity for the human 5-HT2C receptor with a pKi of 9.0 and exhibits over 100-fold selectivity against other serotonin receptors like 5-HT2A and 5-HT2B, as well as other types of receptors. researchgate.net This selectivity makes it a valuable tool for investigating the role of the 5-HT2C receptor in various neurological functions. smolecule.com In functional assays, SB-242084 acts as an antagonist, blocking the action of serotonin at this receptor. smolecule.comresearchgate.net
The modulation of serotonin receptors by indole derivatives also extends to anxiolytic-like effects. The 5-HT2C receptor antagonist SB-242084 has been shown to induce anxiolytic-like activity when co-administered with the antipsychotic drug risperidone. researchgate.net Another compound, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide (compound 16), has demonstrated a broad spectrum of activity, including anxiolytic-like effects, without causing motor impairments in mice. researchgate.net
It is noteworthy that not all serotonin receptor modulators in this class exhibit anxiolytic properties. For instance, compound 25, a potent 5-HT6 receptor antagonist, did not show anxiolytic activity in the Vogel test, in contrast to the comparator compound SB-742457 which was active. nih.gov
Applications and Future Directions in Research
Medicinal Chemistry and Drug Discovery Initiatives
The indole (B1671886) nucleus is a well-established pharmacophore, and the specific substitutions on the 6-chloro-5-methyl-1H-indole ring system have made it a valuable starting point for drug discovery initiatives.
Development of Novel Therapeutic Agents
The this compound framework is integral to the structure of various novel therapeutic agents targeting a spectrum of diseases. Researchers have synthesized and evaluated numerous derivatives, demonstrating the scaffold's versatility. For instance, derivatives have been developed as potent inhibitors for pathways implicated in cancer, such as mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways. mdpi.com Specifically, complex molecules incorporating the 5-chloro-indole moiety have been designed to target non-small cell lung cancer. mdpi.com
Further research has shown that derivatives of chloro-indoles can act as direct activators of Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK), presenting a potential therapeutic strategy for conditions like diabetic nephropathy. acs.org The development of PF-06409577, which contains a 6-chloro-indole core, is a key example of this approach. acs.org Additionally, other synthesized derivatives have been investigated for their anticonvulsant properties.
The table below summarizes some of the therapeutic areas where derivatives of this scaffold have been investigated.
| Therapeutic Area | Target/Action | Example Derivative Class |
| Oncology | EGFRT790M/BRAFV600E Inhibition | 5-Chloro-indole-2-carboxylates |
| Metabolic Disease | AMPK Activation | 6-Chloro-5-aryl-1H-indole-3-carboxylic acids |
| Neurology | Anticonvulsant Activity | Benzyl-6-chloro indole carboxylates |
Design of Indole-Based Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The indole ring system is a privileged scaffold in medicinal chemistry, frequently serving as the core of a pharmacophore. researchgate.net The 6-chloro and 5-methyl substitutions on the 1H-indole ring critically influence the electronic properties and steric profile of the molecule. This allows for specific interactions with biological targets.
For example, in the design of mutant BRAF inhibitors, the 5-chloro-indole portion of a derivative was shown to fit into a hydrophobic pocket, with the chlorine atom forming a key halogen bond interaction with the amino acid residue Cys532. mdpi.com This demonstrates how the specific substitution pattern of this compound can be exploited to create highly selective and potent inhibitors. The development of pyrimido[4,5-b]indole-based inhibitors for Glycogen Synthase Kinase-3β (GSK-3β) also highlights the utility of the chloro-indole scaffold in generating targeted therapeutic agents. mdpi.com
Use as Building Blocks in Organic Synthesis
Beyond its direct biological applications, this compound and its immediate precursors are valuable building blocks in organic synthesis. The reactivity of the indole ring, combined with the specific functionalization of the chlorine and methyl groups, provides synthetic chemists with a versatile starting material.
For instance, 5-bromo-6-chloro-indole, a closely related precursor, is used in Suzuki coupling reactions to append aryl groups at the 5-position. acs.org This is a critical step in the synthesis of complex molecules like the AMPK activator PF-06409577. acs.org The indole core can also undergo subsequent reactions, such as Vilsmeier-Haack reactions or acylation, to introduce functional groups at the 3-position. acs.org Similarly, derivatives like 5-chloro-3-formyl indole-2-carboxylate (B1230498) serve as key intermediates, undergoing reductive amination to produce a variety of secondary amines for further drug development. mdpi.com These synthetic strategies showcase the compound's role as a foundational element for constructing more elaborate molecular architectures.
Advanced Materials Science Applications
The application of this compound in advanced materials science is an emerging area of interest. While specific studies on this particular compound are limited, indole derivatives, in general, are being explored for their potential in developing novel materials due to their electronic properties. smolecule.com The inherent aromatic and heterocyclic nature of the indole scaffold suggests potential for use in creating organic polymers, materials for organic light-emitting diodes (OLEDs), and other functional materials. bldpharm.comfluorochem.co.uk Further research is required to fully explore the potential of this compound in this field.
Biochemical Probe Development
Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific protein or pathway, allowing researchers to investigate its function. The development of potent and selective inhibitors based on the chloro-indole scaffold, such as those for GSK-3β, provides a strong basis for their use as biochemical probes. mdpi.com Such compounds can help elucidate the complex roles of kinases and other enzymes in cellular processes. mdpi.com The indole scaffold's amenability to fluorogenic modification also makes it a promising candidate for developing fluorescent probes for molecular imaging and recognition. researchgate.net
Exploration of Novel Biological Targets for this compound
Research into derivatives of this compound has led to the identification of several novel biological targets. This exploration expands the potential therapeutic applications of this chemical class. The ability of these compounds to interact with a diverse range of proteins underscores the versatility of the substituted indole scaffold.
The table below details some of the key biological targets that have been identified through the study of various 6-chloro-indole derivatives.
| Biological Target | Therapeutic Relevance | Derivative Class |
| Adenosine Monophosphate-activated Protein Kinase (AMPK) | Diabetic Nephropathy, Metabolic Syndrome | Indole-3-carboxylic acids |
| Epidermal Growth Factor Receptor (EGFRT790M) | Non-small Cell Lung Cancer | 5-Chloro-indole-2-carboxylates |
| BRAFV600E | Melanoma, Non-small Cell Lung Cancer | Pyrrolo[3,4-b]indol-3-ones |
| Glycogen Synthase Kinase-3β (GSK-3β) | Neurological Disorders, Diabetes | Pyrimido[4,5-b]indoles |
This ongoing research continues to uncover new potential applications and reinforces the importance of the this compound scaffold in modern drug discovery and chemical biology.
Challenges and Opportunities in this compound Research
The exploration of this compound and its derivatives is a burgeoning field, presenting a unique set of challenges and significant opportunities for future research and development. The scientific community is actively addressing the hurdles in its synthesis and functionalization while simultaneously uncovering its vast potential in medicinal chemistry and materials science.
Synthetic and Functionalization Hurdles
The synthesis of polysubstituted indoles, including this compound, can be complex. Traditional methods like the Fischer indole synthesis often require harsh conditions and may result in a mixture of products, complicating purification. rsc.org Modern synthetic strategies aim for greater efficiency and regioselectivity. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole core. mdpi.com However, controlling the site of functionalization on the indole ring remains a significant challenge due to the presence of multiple reactive C-H bonds. acs.org
Key challenges in the synthesis and functionalization of this compound include:
Site-Selectivity: Directing functionalization to a specific position on the indole nucleus, especially on the benzene (B151609) ring, is a long-standing challenge. acs.org The development of effective directing groups is crucial for achieving desired substitutions. acs.org
Catalyst Efficiency and Cost: While precious metal catalysts like palladium and rhodium have proven effective in indole synthesis and functionalization, their cost and the need to remove toxic metal traces from final products, particularly for pharmaceutical applications, are significant limitations. acs.orgmdpi.com
Availability of Starting Materials: The commercial availability of specifically substituted starting materials required for the synthesis of this compound can be limited, hindering broader research efforts.
Opportunities for Advancement
Despite the challenges, the unique structure of this compound offers numerous opportunities for innovation and discovery.
Table 1: Potential Research and Development Opportunities
| Area of Opportunity | Description | Potential Impact |
|---|---|---|
| Novel Therapeutic Agents | The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many approved drugs. researchgate.netjetir.org The specific substitution pattern of this compound can be exploited to develop new drug candidates with enhanced efficacy and selectivity against various diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnrfhh.com | Development of new and improved treatments for a wide range of medical conditions. |
| Materials Science | The electronic properties of the indole ring can be modulated by its substituents. smolecule.com This makes this compound and its derivatives promising candidates for the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). | Creation of novel materials with tailored electronic and optical properties for advanced technological applications. |
| Agrochemicals | Indole derivatives have also found applications in agriculture. rjptonline.org Research into this compound could lead to the development of new and more effective herbicides, pesticides, and plant growth regulators. | Enhancement of crop protection and agricultural productivity. |
| Catalysis | The development of new catalytic systems that are more efficient, cost-effective, and environmentally friendly for the synthesis and functionalization of indoles is a significant opportunity. mdpi.comacs.org This includes the exploration of earth-abundant metal catalysts and organocatalysis. nih.gov | More sustainable and economical production of valuable indole-based compounds. |
The structural versatility of the indole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties. nih.gov The chlorine and methyl substituents on the 6- and 5-positions, respectively, influence the electronic and steric properties of the molecule, which can be strategically utilized in drug design and materials science. smolecule.com For example, the chlorine atom can enhance the electrophilic substitution reactivity of the indole ring. vulcanchem.com
Future research will likely focus on overcoming the existing synthetic challenges to unlock the full potential of this compound. The development of novel, highly selective, and scalable synthetic methods will be crucial for advancing the exploration of this promising chemical entity and its derivatives across various scientific disciplines. researchgate.net
Q & A
Q. What are the standard synthetic routes for 6-chloro-5-methyl-1H-indole, and how are intermediates purified?
- Methodological Answer : A common approach involves functionalizing indole precursors via halogenation and alkylation. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can introduce substituents (e.g., alkyl groups) at specific positions, as seen in analogous indole derivatives . Post-synthesis, intermediates are purified via flash column chromatography using solvent systems like 70:30 ethyl acetate/hexane . Final compounds are characterized using H NMR, C NMR, and mass spectrometry (FAB-HRMS or ESI-MS) to confirm structure and purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is employed for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. SHELXPRO facilitates data processing and validation . For accurate results, ensure proper crystal mounting and data collection at low temperatures to minimize radiation damage.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Cross-validate data using multiple techniques:
- Compare experimental F NMR shifts with computational predictions (e.g., DFT calculations).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- For ambiguous cases, crystallography provides definitive structural confirmation .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to enhance reaction efficiency in CuAAC steps .
- Solvent Optimization : Polar aprotic solvents like DMF or PEG-400 improve solubility of indole intermediates .
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions during halogenation.
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at position 6 acts as an electron-withdrawing substituent, directing electrophilic attacks to the 4-position. The methyl group at position 5 introduces steric hindrance, affecting regioselectivity in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using C isotopic labeling track reaction pathways .
Data Contradiction and Stability Analysis
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Humidity Testing : Store samples at 40°C/75% RH for 4 weeks and analyze for hydrolytic byproducts .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) for particulate protection, nitrile gloves, and chemical-resistant lab coats. Fume hoods are mandatory during synthesis to limit inhalation exposure. Waste must be segregated and disposed via certified hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
